molecular formula C8H17NO B13208678 1-(1-Aminobutan-2-yl)cyclobutan-1-ol

1-(1-Aminobutan-2-yl)cyclobutan-1-ol

Cat. No.: B13208678
M. Wt: 143.23 g/mol
InChI Key: RPSBLLPEDSQCNA-UHFFFAOYSA-N
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Description

1-(1-Aminobutan-2-yl)cyclobutan-1-ol is a chemical compound with the molecular formula C8H17NO and a molecular weight of 143.23 g/mol . It is characterized by a cyclobutane ring substituted with an aminobutan-2-yl group and a hydroxyl group. This compound is primarily used for research purposes in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-Aminobutan-2-yl)cyclobutan-1-ol can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which enables the formation of cyclobutane derivatives by reacting potassium cyclopropyl- and cyclobutyltrifluoroborates with aryl chlorides under suitable conditions . Another method includes the copper hydride-catalyzed, enantioselective, intramolecular hydroalkylation of halide-tethered styrenes .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the compound can be synthesized in bulk for research purposes using the aforementioned synthetic routes. The production process typically involves stringent quality control measures, including NMR, HPLC, and LC-MS analyses to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

1-(1-Aminobutan-2-yl)cyclobutan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different amine derivatives.

    Substitution: The amino group can participate in substitution reactions to form various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

The major products formed from these reactions include ketones, aldehydes, amine derivatives, and various substituted cyclobutane compounds.

Scientific Research Applications

1-(1-Aminobutan-2-yl)cyclobutan-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(1-Aminobutan-2-yl)cyclobutan-1-ol involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl and amino groups enable it to form hydrogen bonds and other interactions with biomolecules, potentially affecting their function. The exact molecular targets and pathways are still under investigation, but it is believed to modulate various biochemical processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(1-Aminobutan-2-yl)cyclobutan-1-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a cyclobutane ring with both hydroxyl and amino groups makes it a versatile compound for various research applications.

Properties

Molecular Formula

C8H17NO

Molecular Weight

143.23 g/mol

IUPAC Name

1-(1-aminobutan-2-yl)cyclobutan-1-ol

InChI

InChI=1S/C8H17NO/c1-2-7(6-9)8(10)4-3-5-8/h7,10H,2-6,9H2,1H3

InChI Key

RPSBLLPEDSQCNA-UHFFFAOYSA-N

Canonical SMILES

CCC(CN)C1(CCC1)O

Origin of Product

United States

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